N'-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-5-carboximidamide
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Overview
Description
N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-5-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole ring, a pyrrolidinyl group, and a hydroxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-5-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzotriazole core, followed by the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. The hydroxyimino group is then introduced via an oximation reaction, where a suitable oxime precursor reacts with the intermediate compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-5-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions on the benzotriazole ring can lead to a wide range of substituted benzotriazole derivatives.
Scientific Research Applications
N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the benzotriazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-4-carboximidamide
- N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-6-carboximidamide
- N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-7-carboximidamide
Uniqueness
N’-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole-5-carboximidamide is unique due to the specific positioning of the hydroxyimino group and the pyrrolidinyl group on the benzotriazole ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds with different substitution patterns.
Properties
IUPAC Name |
N'-hydroxy-1-(3-oxo-3-pyrrolidin-1-ylpropyl)benzotriazole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c15-14(17-22)10-3-4-12-11(9-10)16-18-20(12)8-5-13(21)19-6-1-2-7-19/h3-4,9,22H,1-2,5-8H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBMVKSHEFQYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C3=C(C=C(C=C3)C(=NO)N)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CCN2C3=C(C=C(C=C3)/C(=N/O)/N)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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